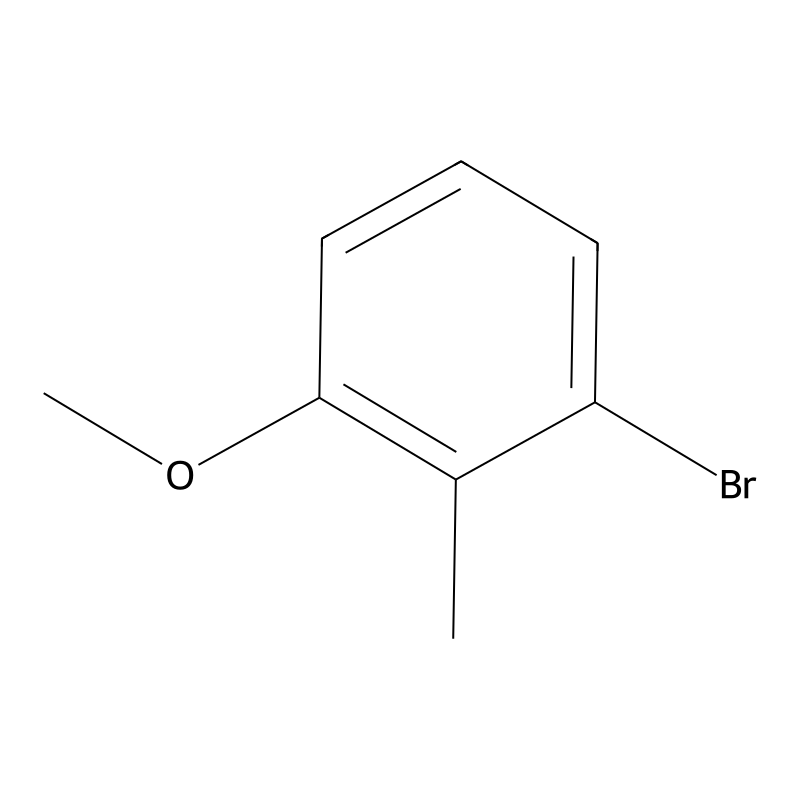1-Bromo-3-methoxy-2-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-3-methoxy-2-methylbenzene, also known as m-Bromoanisole, is an aromatic compound with the molecular formula C8H9BrO. It features a benzene ring substituted with a bromine atom at the first position, a methoxy group (-OCH₃) at the third position, and a methyl group (-CH₃) at the second position. This unique substitution pattern contributes to its distinct chemical properties and reactivity. The compound's molecular weight is approximately 201.06 g/mol, and it is characterized by its moderate polarity due to the presence of the methoxy group, which can influence its solubility and interactions in various chemical environments .
- Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, while the methoxy group can also participate in electrophilic substitutions.
- Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
- Reduction Reactions: The compound can be reduced to remove halogen atoms or modify functional groups.
The mechanisms of these reactions often involve the formation of intermediates that stabilize through resonance due to the aromatic nature of the benzene ring .
Research indicates that 1-Bromo-3-methoxy-2-methylbenzene exhibits biological activity that may include antibacterial and antifungal properties. Its structure allows it to interact with biological targets, potentially influencing metabolic pathways. Additionally, studies have shown that compounds with similar structures can act as inhibitors for specific cytochrome P450 enzymes, which are crucial for drug metabolism .
The synthesis of 1-Bromo-3-methoxy-2-methylbenzene can be achieved through various methods:
- Bromination of Anisole: A common method involves brominating anisole (methoxybenzene) using bromine in a suitable solvent under controlled conditions.
- Electrophilic Aromatic Substitution: The compound can be synthesized via electrophilic aromatic substitution where bromine reacts with 3-methoxy-2-methylbenzene.
- Halogenation Reactions: Utilizing halogenating agents in the presence of catalysts can also yield this compound efficiently.
The choice of method often depends on desired yields and purity levels, as well as the availability of starting materials .
1-Bromo-3-methoxy-2-methylbenzene finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Due to its unique properties, it may be used in developing new materials or coatings.
- Chemical Research: It is utilized in research settings to study reaction mechanisms and develop new synthetic methodologies.
Its versatility makes it valuable in both academic and industrial applications .
Interaction studies involving 1-Bromo-3-methoxy-2-methylbenzene focus on its reactivity with other chemical species. This includes:
- Nucleophilic Attack: The bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
- Enzyme Inhibition Studies: Investigations into its role as an inhibitor for cytochrome P450 enzymes highlight its potential impact on drug metabolism.
These studies provide insights into how this compound may behave in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 1-Bromo-3-methoxy-2-methylbenzene. Here are some notable examples:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| 1-Bromo-4-methoxy-2-methylbenzene | Bromine at position 1, methoxy at 4 | 0.95 |
| 1-Bromo-3,4-dimethoxy-2-methylbenzene | Two methoxy groups | 0.96 |
| 2-Bromo-5-iodo-3-methoxyphenylmethanol | Iodine substitution | 0.91 |
| 1-Bromo-3-chloro-2-methylbenzene | Chlorine instead of bromine | 0.90 |
Uniqueness
1-Bromo-3-methoxy-2-methylbenzene is unique due to its specific substitution pattern involving both bromine and methoxy groups at distinct positions on the benzene ring. This arrangement influences its reactivity and biological activity compared to similar compounds, making it particularly interesting for synthetic chemists and biochemists alike .








